molecular formula C22H20N4O4 B2615791 3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879447-43-5

3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2615791
CAS No.: 879447-43-5
M. Wt: 404.426
InChI Key: ZNKKFEQOQDLYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[4,5-b]quinolines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .


Synthesis Analysis

Pyrimido[4,5-b]quinolines can be synthesized via a multicomponent reaction of 1,3 diketones (like dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehyde, through mechanochemical synthesis using a ball-mill . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinolines involves a fused ring system containing a pyrimidine ring and a quinoline ring .


Chemical Reactions Analysis

In the synthesis of pyrimido[4,5-b]quinolines, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . The reaction is sensitive to the presence of traces of water in the reaction mixture .

Scientific Research Applications

Geometrical Change in Flavoenzyme Models

A study by Kawai, Kunitomo, and Ohno (1996) focused on a flavoenzyme model compound similar in structure to the one you're interested in. They discovered that the lengths of the conjugated bonds in the compound, which are crucial for redox reactions, significantly change due to hydrogen bonding at the pyrimidine ring. This finding could have implications for designing enzyme mimics and understanding their interaction with substrates in scientific research (Kawai, Kunitomo, & Ohno, 1996).

Synthesis of Pyrimidoquinoline Derivatives

Damavandi and Sandaroos (2012) reported on the synthesis of Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives through a one-pot condensation process. This synthesis utilizes a Ti complex in toluene under reflux conditions, demonstrating a method for constructing complex pyrimidoquinoline frameworks that could be of interest in materials science and organic chemistry research (Damavandi & Sandaroos, 2012).

Corrosion Inhibition by Pyrimidoquinolinediones

Research by Verma et al. (2016) explored the use of Arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments. Their findings suggest that these compounds can effectively prevent corrosion through adsorption onto the steel surface, potentially offering a new class of materials for corrosion protection in industrial applications (Verma et al., 2016).

Oxidation of Amines by Pyrimidoquinoline Diones

A study conducted by Yoneda et al. (1979) demonstrated that Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin) can oxidize amines to carbonyl compounds under aqueous conditions. This reaction, which is efficiently recycled, showcases the potential of pyrimidoquinoline diones in synthetic organic chemistry, particularly in the oxidation of amines to useful intermediates (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).

Multicomponent Synthesis in Ionic Liquids

Ji et al. (2008) described the synthesis of pyrimido[4,5-b]quinoline derivatives through a multicomponent reaction in ionic liquid. This approach highlights the versatility of pyrimidoquinoline compounds in synthesizing diverse heterocyclic structures under environmentally benign conditions, contributing to the field of green chemistry (Ji et al., 2008).

Future Directions

The future directions for research on pyrimido[4,5-b]quinolines could involve exploring their potential biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .

Properties

IUPAC Name

3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-3-4-13-25-20(14-9-11-15(12-10-14)26(29)30)23-21-18(22(25)28)19(27)16-7-5-6-8-17(16)24(21)2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKKFEQOQDLYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.